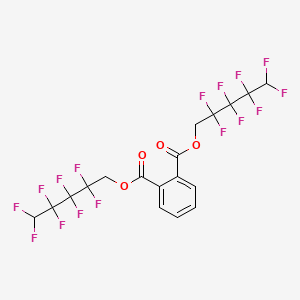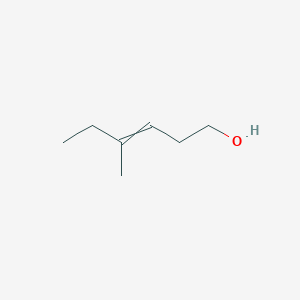
4-Methylhex-3-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylhex-3-en-1-ol is an organic compound with the molecular formula C7H14O. It is a type of unsaturated alcohol, characterized by the presence of both a double bond and a hydroxyl group in its structure. This compound is known for its applications in various fields, including organic synthesis and fragrance industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Methylhex-3-en-1-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 4-methylhex-3-en-1-ene. This process typically involves the following steps:
Hydroboration: The addition of borane (BH3) to the double bond of 4-methylhex-3-en-1-ene, forming an organoborane intermediate.
Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-methylhex-3-en-1-aldehyde. This method uses a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) to reduce the aldehyde group to a hydroxyl group, resulting in the formation of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylhex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-methylhex-3-en-1-aldehyde or further to 4-methylhex-3-enoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form 4-methylhexan-1-ol using hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: 4-Methylhex-3-en-1-aldehyde, 4-Methylhex-3-enoic acid.
Reduction: 4-Methylhexan-1-ol.
Substitution: 4-Methylhex-3-en-1-chloride, 4-Methylhex-3-en-1-bromide.
Aplicaciones Científicas De Investigación
4-Methylhex-3-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving alcohols.
Medicine: Research on its derivatives explores potential pharmacological activities.
Industry: It is utilized in the fragrance industry for its pleasant odor and as a flavoring agent in food products.
Mecanismo De Acción
The mechanism of action of 4-methylhex-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The double bond may participate in electrophilic addition reactions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
4-Methylhex-3-en-1-aldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
4-Methylhex-3-enoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
4-Methylhexan-1-ol: Similar structure but with a saturated carbon chain.
Uniqueness: 4-Methylhex-3-en-1-ol is unique due to the presence of both a double bond and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its structural features make it a versatile compound in organic synthesis and industrial applications.
Propiedades
Número CAS |
1830-47-3 |
|---|---|
Fórmula molecular |
C7H14O |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
4-methylhex-3-en-1-ol |
InChI |
InChI=1S/C7H14O/c1-3-7(2)5-4-6-8/h5,8H,3-4,6H2,1-2H3 |
Clave InChI |
OPKSUXHYTUKXGR-UHFFFAOYSA-N |
SMILES canónico |
CCC(=CCCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)
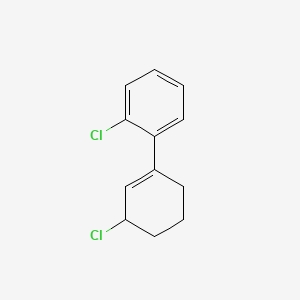
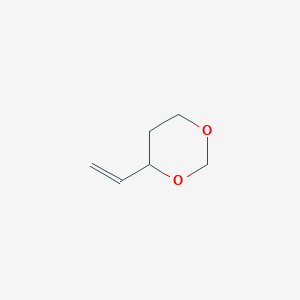
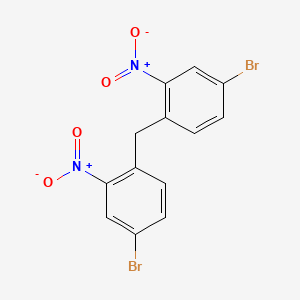
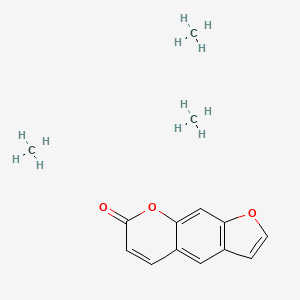
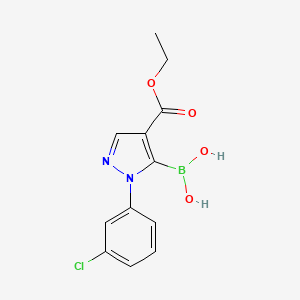
![2,4-Dichloro-1-[chloro(difluoro)methoxy]benzene](/img/structure/B14748758.png)

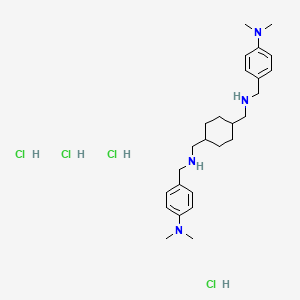
![6,6-Dimethylbenzo[b]acridin-11(6h)-one](/img/structure/B14748770.png)
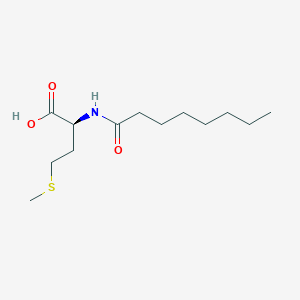
![1-methoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14748783.png)
